Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the reaction of 6-chloropyridazin-3-amine with di-tert-butyl dicarbonate in the presence of a catalytic amount of dimethylaminopyridine. This reaction is carried out in 1,4-dioxane at 80°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above would likely involve optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloropyridazinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The chloropyridazinyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(6-chloropyridazin-3-yl)carbamate: Shares the chloropyridazinyl moiety but lacks the spirocyclic structure.
6-Chloropyridazin-3-amine: A simpler precursor used in the synthesis of the target compound.
Uniqueness
The uniqueness of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2/c1-16(2,3)24-15(23)22-8-6-17(7-9-22)11-21(12-17)10-13-4-5-14(18)20-19-13/h4-5H,6-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUJYNXRHARDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CC3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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